REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.[CH3:14][C:15]([C:18]([CH2:20][Br:21])=[O:19])([CH3:17])[CH3:16]>C(O)CC>[BrH:21].[OH:1][CH2:2][CH2:3][NH:4][C:5]1[N:6]([CH2:20][C:18](=[O:19])[C:15]([CH3:17])([CH3:16])[CH3:14])[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
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OCCNC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)CBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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Heat
|
Type
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TEMPERATURE
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Details
|
at reflux for 3 hours
|
Duration
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3 h
|
Type
|
FILTRATION
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Details
|
The next day, the title compound is collected by filtration
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Type
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WASH
|
Details
|
washed with acetone
|
Name
|
|
Type
|
|
Smiles
|
Br.OCCNC1=NC2=C(N1CC(C(C)(C)C)=O)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |